(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid
Description
(2S)-2-Amino-3-(3-bromothiophen-2-yl)propanoic acid is a chiral non-proteinogenic amino acid characterized by a brominated thiophene ring attached to a propanoic acid backbone. Its molecular formula is C₇H₈BrNO₂S, with a molecular weight of 250.11 g/mol (CAS: 1270189-95-1) . The compound features a thiophene ring substituted with bromine at the 3-position and an (S)-configured amino group at the α-carbon. This structural motif imparts unique electronic and steric properties, making it valuable in medicinal chemistry and drug design.
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
LROMXNHLKPFYBJ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=C1Br)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CSC(=C1Br)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by coupling with an amino acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of thiophene derivatives followed by coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the bromine atom can yield the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where thiophene-based compounds have shown efficacy .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Thiophene vs. Phenyl Derivatives
- (2S)-2-Amino-3-(3-bromophenyl)propanoic acid (C₈H₈BrNO₂, MW: 169.16 g/mol, CAS: EN300-359740) replaces the thiophene with a phenyl ring. The absence of sulfur reduces molecular weight and alters electronic properties (e.g., decreased aromatic π-electron density). This may affect binding affinity in biological systems .
- (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (C₇H₉NO₂S, MW: 187.21 g/mol, CAS: 3685-51-6) lacks bromine and positions the thiophene at the 3-site. The unsubstituted thiophene offers reduced steric hindrance and distinct electronic interactions compared to brominated analogs .
Bromine Positional Isomerism
- (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid (C₇H₈BrNO₂S, MW: 250.11 g/mol) is a positional isomer with bromine at the 5-position of the thiophene. This minor structural change can significantly influence reactivity and interactions with biological targets due to altered electron distribution and steric effects .
Comparison with Other Brominated Amino Acids
Stereochemical and Functional Group Variations
- (R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid vs. (S)-enantiomer: highlights enantiomers with identical connectivity but opposite configurations. The (S)-configuration in the target compound may enhance compatibility with L-amino acid transporters or enzyme active sites .
- (2S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid (C₁₁H₁₅NO₃, MW: 209.24 g/mol) substitutes bromine with an ethoxy group. The electron-donating ethoxy group increases solubility in polar solvents but reduces electrophilic reactivity compared to bromine .
Molecular Weight and Solubility
Biological Activity
(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, often referred to as a brominated thiophene derivative, is an amino acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom on the thiophene ring, which enhances its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is C₈H₈BrNO₂S, with a molecular weight of approximately 250.11 g/mol. It appears as a white crystalline solid and exhibits solubility in water and organic solvents, making it versatile for various applications in biological studies.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₈BrNO₂S |
| Molecular Weight | 250.11 g/mol |
| Physical Form | White crystalline solid |
| Solubility | Soluble in water; soluble in organic solvents |
The biological activity of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is primarily attributed to its ability to interact with enzymes and receptors involved in various physiological processes. The brominated thiophene ring allows for enhanced binding through hydrogen bonding and π-π stacking interactions, which can modulate enzyme activities or receptor functions.
Potential Biological Targets
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : It has potential interactions with neurotransmitter receptors, which could affect neurological functions.
Biological Activities
Research indicates that (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.
- Anticancer Potential : The unique structural characteristics may confer anticancer properties, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Neurological Effects : Given its potential receptor interactions, it may influence neurochemical pathways, suggesting applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological implications of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid:
- Antimicrobial Studies : A study demonstrated that compounds similar to (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases.
- Cytotoxicity Assays : In vitro assays revealed that the compound showed cytotoxic effects on cancer cell lines, suggesting its role as a potential anticancer agent.
- Neuropharmacological Testing : Research involving receptor binding assays indicated that this compound could modulate neurotransmitter systems, highlighting its potential in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid, comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl (2S)-2-amino-3-(5-bromothiophen-2-yl)propanoate | C₈H₁₁BrClNO₂S | Different bromination pattern; varied biological activity |
| (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C₇H₈BrNO₂S | Enantiomer with distinct biological profiles |
| 5-Bromothiophene | C₄H₂BrS | Lacks amino group; primarily used in materials science |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
